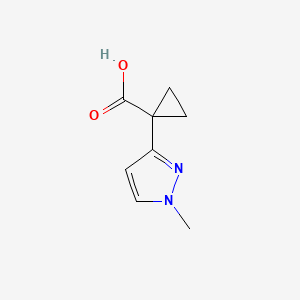

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-5-2-6(9-10)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXAQKNYKSFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520977-30-3 | |

| Record name | 1-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

Attachment of the Carboxylic Acid Group: This can be done through carboxylation reactions, where a suitable precursor is treated with carbon dioxide under specific conditions.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the cyclopropane ring or pyrazole moiety.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

Scientific Research Applications

- Chemistry As a building block, 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid is used in the synthesis of more complex molecules, functioning as an intermediate in organic synthesis.

- Biology This compound is under investigation for its potential biological activities, which include antimicrobial and anti-inflammatory properties.

- Medicine Current research is exploring its potential as a pharmaceutical agent, particularly in the development of new drugs that target specific enzymes or receptors.

- Industry 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid is used in the production of specialty chemicals and materials, contributing to the creation of new products with enhanced properties.

Chemical Reactions and Applications

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid can undergo several chemical reactions, which broadens its application in synthesizing various compounds:

- Oxidation Oxidation using agents like potassium permanganate or chromium trioxide can lead to the formation of corresponding ketones or carboxylic acids.

- Reduction Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can result in the formation of alcohols or amines.

- Substitution The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the cyclopropane ring or pyrazole moiety.

Pharmaceutical Applications: Case Study as O-Acetylserine Sulfhydrylase (OASS) Inhibitors

O-acetylserine sulfhydrylase (OASS) inhibitors, including cyclopropane carboxylic acid derivatives, are being explored as colistin adjuvants for treating infections caused by critical pathogens .

- UPAR415 derivatives with a substitution at position 3' were tested in vitro toward OASS-A and OASS-B both as acids and esters .

- Acidic derivatives have demonstrated good activity in the nanomolar range against both OASS isoforms in vitro .

- Ester derivatives can behave as pro-drugs, which promote bacterial wall penetration. Once inside the bacterial cells, they are hydrolyzed, releasing the active form of the compounds . Table: Colistin Associations with Derivatives Against K. pneumoniae

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Research Implications and Gaps

- Industrial Relevance : Compounds like 1-(trifluoromethyl)cyclopropane-1-carboxylic acid and fluorinated pyrazole derivatives are commercially available (e.g., from PharmaBlock and Enamine Ltd), indicating their utility as building blocks in drug discovery .

- Data Limitations : Direct comparative studies on biological activity or physicochemical properties (e.g., pKa, logP) are scarce for the target compound. Further experimental validation is needed to quantify structure-activity relationships.

Biological Activity

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on various studies, including molecular docking analyses, in vitro assays, and case studies.

1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid is characterized by its unique cyclopropane structure fused with a pyrazole ring. The molecular formula is CHNO, and it exhibits properties that suggest potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds structurally related to 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid exhibit notable antimicrobial properties. For instance, a study involving pyrazole derivatives demonstrated moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi . The compound's effectiveness against various pathogens suggests its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that the compound may inhibit certain inflammatory pathways. Similar pyrazole derivatives have been tested for their ability to modulate inflammatory responses, indicating that 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid could possess anti-inflammatory properties .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. For example, it has been linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can lead to immunosuppressive effects, making it a candidate for further research in autoimmune disease treatments .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of 1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid with various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in disease pathways, suggesting its potential as a lead compound for drug development .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Inhibition of DHODH : A study demonstrated that pyrazole derivatives could inhibit DHODH more effectively than established inhibitors like brequinar and teriflunomide, suggesting a promising avenue for immunosuppressive therapies .

- Antimicrobial Testing : A series of pyrazole compounds were tested against multiple bacterial strains and showed varying degrees of efficacy, supporting the hypothesis that structural modifications can enhance antimicrobial activity .

Data Table: Biological Activities Summary

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Key Reagents/Conditions | Yield | Limitations |

|---|---|---|---|

| Cyclopropanation | Rhodium(II) acetate, diazo ester | 70–80% | Requires inert atmosphere |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 75–85% | Boronic acid stability issues |

Advanced: How can reaction yields be optimized for cyclopropanation steps?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Rh(II) catalysts (e.g., Rh₂(OAc)₄) often outperform Cu(I) in stereoselectivity for strained cyclopropane systems .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 10–15% via enhanced thermal efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like molecular sieves minimize side reactions .

Critical Note : Contradictory yield reports (e.g., 77% vs. 79% in similar routes) may arise from trace moisture or oxygen sensitivity of intermediates, necessitating strict anhydrous/anaerobic conditions .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity (characteristic δ 1.2–1.8 ppm for cyclopropane protons) and pyrazole substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₀N₂O₂; calc. 166.0742) .

- X-ray Crystallography : Resolves stereochemical ambiguities, especially for strained cyclopropane geometries .

Advanced: How do computational methods aid in predicting reactivity or stability?

Methodological Answer:

- Density Functional Theory (DFT) : Models cyclopropane ring strain (~27 kcal/mol) and predicts regioselectivity in electrophilic substitutions .

- Molecular Dynamics (MD) : Simulates solvation effects on stability; polar solvents (e.g., water) accelerate hydrolytic ring-opening, while non-polar solvents enhance shelf life .

Example : DFT studies on analogous compounds (e.g., 1-(trifluoromethyl)cyclopropane-1-carboxylic acid) reveal electron-withdrawing groups increase electrophilic reactivity at the cyclopropane ring .

Advanced: How can biological activity assays be designed for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against pyrazole-targeted enzymes (e.g., cyclooxygenase-2) using fluorometric or calorimetric methods. IC₅₀ values are derived from dose-response curves .

- Receptor Binding Studies : Radiolabeled analogs (e.g., ¹⁴C-carboxylic acid) quantify binding affinity via scintillation counting .

- In Silico Screening : Docking simulations (e.g., AutoDock Vina) predict interactions with biological targets like G-protein-coupled receptors .

Advanced: How to resolve contradictions in reported physicochemical properties?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Clarifies discrepancies in thermal stability (e.g., decomposition onset at 150°C vs. 180°C) by standardizing heating rates .

- HPLC Purity Checks : Identifies impurities (e.g., hydrolyzed byproducts) that skew melting point or solubility data .

- Interlaboratory Validation : Collaborative studies using standardized protocols (e.g., ICH guidelines) minimize variability in reported logP or pKa values .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolytic ring-opening of the cyclopropane moiety .

- pH Stability : Buffered solutions (pH 6–8) minimize carboxylic acid degradation; avoid strong acids/bases .

Advanced: What strategies mitigate cyclopropane ring-opening during reactions?

Methodological Answer:

- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to reduce electron-withdrawing effects that destabilize the ring .

- Low-Temperature Conditions : Perform reactions below 0°C to suppress thermal ring-opening pathways .

- Steric Shielding : Introduce bulky substituents adjacent to the cyclopropane to hinder nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.